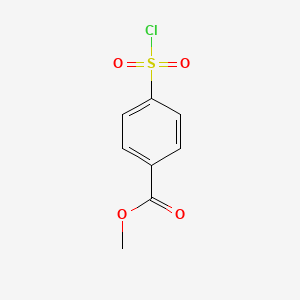

Methyl 4-(Chlorosulfonyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQDKOKODUZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406204 | |

| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-51-7 | |

| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(Chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(Chlorosulfonyl)benzoate, also known as 4-(methoxycarbonyl)benzenesulfonyl chloride, is a crucial bifunctional organic compound. Its structure, incorporating both a methyl ester and a reactive sulfonyl chloride group, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide functionalities, a common pharmacophore in numerous therapeutic agents. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, potential side reactions, and purification strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for its proper handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | |

| Molecular Weight | 234.66 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 72-73 °C | |

| Boiling Point | 126 °C at 0.05 mmHg |

Primary Synthesis Pathway: Chlorosulfonation of Methyl Benzoate

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction of methyl benzoate with chlorosulfonic acid.[1] This reaction leverages the reactivity of the aromatic ring of methyl benzoate towards a strong electrophile generated from chlorosulfonic acid.

Reaction Scheme

Mechanism of a Related Reaction: Electrophilic Aromatic Substitution

The chlorosulfonation of methyl benzoate proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. While the specific generation of the electrophile from chlorosulfonic acid can be complex, it is understood to involve the formation of a highly reactive sulfonyl cation equivalent, SO₂Cl⁺.[2] The mechanism can be understood by analogy to the well-documented nitration of methyl benzoate.[3]

The methyl ester group (-COOCH₃) is a deactivating and meta-directing group. However, in the case of chlorosulfonation, the para-product is predominantly formed. This can be attributed to steric hindrance at the ortho positions and the powerful nature of the sulfonylating agent.

The general steps of the EAS mechanism are as follows:

-

Generation of the Electrophile: Chlorosulfonic acid self-ionizes to a small extent to produce the electrophilic species, SO₂Cl⁺.[2]

-

Nucleophilic Attack: The π-electron system of the methyl benzoate aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ species. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final product, this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from similar established procedures for the chlorosulfonation of aromatic compounds.[4]

Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn at all times.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| Methyl Benzoate | 13.6 g (0.1 mol) |

| Chlorosulfonic Acid | 58.3 g (33.8 mL, 0.5 mol) |

| Dichloromethane (DCM) | 100 mL |

| Crushed Ice | ~200 g |

| 500 mL Three-necked round-bottom flask | 1 |

| Magnetic stirrer and stir bar | 1 |

| Dropping funnel | 1 |

| Thermometer | 1 |

| Ice-water bath | 1 |

| Buchner funnel and filter flask | 1 |

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place methyl benzoate (13.6 g, 0.1 mol). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise from the dropping funnel to the stirred methyl benzoate over a period of approximately 1 hour. Maintain the internal reaction temperature between 0-10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A white solid precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual acids.

-

Drying: Dry the product under vacuum to a constant weight.

Potential Side Reactions and Purification

Several side reactions can occur during the chlorosulfonation of methyl benzoate, potentially leading to impurities in the final product.[5]

-

Formation of Isomeric Byproducts: Although the para-isomer is the major product, small amounts of the ortho- and meta-isomers may also be formed.

-

Polysulfonation: If the reaction conditions are too harsh (e.g., higher temperature or prolonged reaction time), the introduction of a second sulfonyl chloride group onto the aromatic ring can occur.

-

Hydrolysis of the Sulfonyl Chloride: The desired sulfonyl chloride product is susceptible to hydrolysis back to the corresponding sulfonic acid, particularly during the aqueous work-up. It is crucial to perform the work-up at low temperatures and minimize the contact time with water.

-

Reaction at the Ester Group: Under the strongly acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, although this is generally a minor side reaction under controlled temperatures.

Purification

The crude this compound obtained after filtration and drying is often of sufficient purity for many applications. However, for obtaining a highly pure product, recrystallization is the preferred method.

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and hexane or chloroform.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Conclusion

The chlorosulfonation of methyl benzoate is a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate work-up and purification procedures are essential for obtaining a high yield of the pure product. This guide provides the necessary technical details and insights to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate: Properties, Synthesis, and Structural Analysis

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(Chlorosulfonyl)benzoate, a bifunctional reagent of significant interest to researchers in synthetic chemistry, materials science, and drug development. We delve into its core chemical and physical properties, explore a validated synthetic pathway, and present a detailed framework for its complete structural elucidation using modern spectroscopic techniques. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and interpretation.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 69812-51-7) is an aromatic organic compound featuring two key functional groups: a methyl ester and a sulfonyl chloride.[1] This dual reactivity makes it an exceptionally valuable intermediate. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[2][3] Simultaneously, the methyl ester provides a site for hydrolysis or amidation, allowing for further molecular elaboration. This orthogonal reactivity profile enables its use as a versatile linker and scaffold component in the synthesis of complex molecules, including pharmaceutical agents and functional materials.[4]

Physicochemical and Safety Profile

Accurate knowledge of a compound's properties is fundamental to its successful application in a laboratory setting. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69812-51-7 | [1][5] |

| Molecular Formula | C₈H₇ClO₄S | [1][6] |

| Molecular Weight | 234.66 g/mol | [1] |

| IUPAC Name | This compound | [5] |

| Appearance | White to light yellow solid/powder | [7] |

| Melting Point | 72-73 °C | [5][8] |

| Boiling Point | 126 °C at 0.05 mmHg | [5][8] |

| InChI Key | MOFQDKOKODUZPK-UHFFFAOYSA-N | [5][6] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

GHS Classification: The compound is classified as corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage."[7][8][9] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Handling Precautions: Work should be conducted in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. Avoid breathing dust.[7] The compound is moisture-sensitive and reacts with water, likely to produce hydrochloric acid and the corresponding sulfonic acid, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][7]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[7]

Synthesis and Reactivity

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The reactivity of the product is dominated by the electrophilic nature of the sulfonyl chloride group.

Synthetic Protocol

A reliable method involves the conversion of 4-(chlorosulfonyl)benzoic acid to its more reactive acid chloride derivative, followed by esterification with methanol.[8] The causality here is that the carboxylic acid itself is not reactive enough for direct, high-yield esterification under mild conditions compatible with the sulfonyl chloride group. Conversion to the benzoyl chloride intermediate via thionyl chloride is a classic and effective activation strategy.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: [8]

-

Activation: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloroethane. Add thionyl chloride (excess, e.g., 4-5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove all volatile components under reduced pressure using a rotary evaporator to yield the crude 4-(chlorosulfonyl)benzoyl chloride as a solid.

-

Esterification: Cool the crude solid in an ice bath. Slowly add pre-chilled methanol (excess) with stirring, ensuring the temperature remains low.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 10-20 minutes.

-

Isolation: Add ice-cold water to the reaction flask to precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Core Reactivity

The primary mode of reaction for this compound is nucleophilic acyl substitution at the sulfur atom.[10] The strong electron-withdrawing effect of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.

-

Reaction with Amines: Forms sulfonamides. This is one of the most common applications, forming the structural core of many sulfa drugs.

-

Reaction with Alcohols/Phenols: Forms sulfonate esters. These esters are potent alkylating agents and useful protecting groups.[3]

-

Reaction with Water (Hydrolysis): Forms the corresponding 4-(methoxycarbonyl)benzenesulfonic acid. This is why the compound must be protected from moisture.[3]

Structure Elucidation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods provides unambiguous structural confirmation.

Sources

- 1. scbt.com [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Methyl 4-[(chlorosulfonyl)methyl]benzoate - High purity | EN [georganics.sk]

- 5. 4-Chlorosulfonyl-benzoic acid methyl ester | 69812-51-7 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]

- 9. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate (CAS 69812-51-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent

Methyl 4-(chlorosulfonyl)benzoate, a seemingly unassuming crystalline solid, holds a significant position in the toolkit of synthetic chemists. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, makes it a valuable intermediate in the synthesis of a diverse array of complex molecules. This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of its characterization, handling, and synthetic utility, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.

Core Molecular Characteristics

This compound is a para-substituted benzene derivative. The electron-withdrawing nature of both the chlorosulfonyl and the methoxycarbonyl groups significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 69812-51-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₄S | [2] |

| Molecular Weight | 234.66 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 72-73 °C | |

| Boiling Point | 126 °C at 0.05 mmHg | |

| Solubility | Soluble in many organic solvents such as dichloromethane and THF. Reacts with protic solvents like water and alcohols. |

Spectroscopic Characterization: A Multi-faceted Approach

A thorough characterization of this compound is paramount for its effective use in synthesis. This section details the expected spectroscopic data, providing a benchmark for purity and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by its simplicity and distinct signals. The para-substitution pattern of the aromatic ring leads to a classic AA'BB' spin system, which often appears as two distinct doublets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~8.25 | d | 2H | Aromatic (ortho to -CO₂Me) | ~8.5 |

| ~8.05 | d | 2H | Aromatic (ortho to -SO₂Cl) | ~8.5 |

| ~3.95 | s | 3H | Methyl ester (-OCH₃) | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (-C O₂Me) |

| ~145 | Aromatic carbon attached to -SO₂Cl |

| ~135 | Aromatic carbon attached to -CO₂Me |

| ~131 | Aromatic carbons ortho to -CO₂Me |

| ~128 | Aromatic carbons ortho to -SO₂Cl |

| ~53 | Methyl carbon (-OC H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O stretch (ester) |

| ~1380 & ~1180 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |

| ~1600 & ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~570 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 234 (for the ³⁵Cl isotope) and 236 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Patterns:

-

Loss of the chlorine radical (-Cl) to give a fragment at m/z = 199.

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 203.

-

Loss of the chlorosulfonyl group (-SO₂Cl) to give a fragment at m/z = 135.

-

Formation of the benzoyl cation (C₆H₄CO⁺) at m/z = 104.

-

Synthesis and Purification: A Practical Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of methyl benzoate. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl benzoate

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for purification)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved). Cool the flask in an ice bath.

-

Chlorosulfonation: To the cooled flask, add chlorosulfonic acid (typically 2-3 equivalents). Slowly add methyl benzoate (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and generates a significant amount of HCl gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is deemed complete by TLC or other analytical methods.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired product.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound as a white crystalline solid.

Reactivity and Synthetic Applications: A Versatile Building Block

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles, while the methyl ester can be hydrolyzed or otherwise transformed in subsequent steps.

Reactions at the Sulfonyl Chloride Moiety

The primary reaction of the sulfonyl chloride group is nucleophilic substitution at the sulfur atom.

-

Sulfonamide Formation: This is one of the most common applications. Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) affords the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, including sulfa drugs.[3]

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters can be used as protecting groups or as leaving groups in nucleophilic substitution reactions.

-

Reduction: The sulfonyl chloride can be reduced to the corresponding thiol or disulfide using various reducing agents.

Reactions Involving the Methyl Ester

The methyl ester group can be manipulated under conditions that do not affect the sulfonyl chloride or after the sulfonyl chloride has been derivatized.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further functionalization, such as amide bond formation.

Illustrative Reaction Workflow

Caption: Synthetic pathways originating from this compound.

Safe Handling and Storage: A Scientist's Responsibility

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Quenching and Disposal: Excess reagent should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate. Dispose of waste in accordance with local regulations.

Conclusion: A Key Intermediate for Innovation

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space. Its predictable reactivity and the orthogonality of its functional groups allow for the strategic construction of complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

Sources

The Unseen Workhorse: A Technical History of Methyl 4-(Chlorosulfonyl)benzoate

An In-depth Guide for Researchers and Drug Development Professionals

Preamble: The Quiet Importance of a Reactive Intermediate

In the vast landscape of chemical synthesis, some molecules command the spotlight, celebrated for their therapeutic efficacy or novel structures. Others, like Methyl 4-(Chlorosulfonyl)benzoate, operate in the wings—critical, yet often unheralded. This technical guide delves into the history and discovery of this pivotal reagent, tracing its lineage through the broader history of sulfonyl chloride chemistry. For the researcher, scientist, and drug development professional, understanding the origins and synthetic evolution of such a foundational building block provides a deeper appreciation of its utility and the chemical principles that govern its reactivity. While a singular "discovery" paper for this compound is not readily apparent in the historical record, its emergence can be understood as a logical progression in the field of aromatic chemistry.

I. Historical Context: The Rise of Sulfonyl Chlorides

The story of this compound is intrinsically linked to the development of methods for synthesizing aromatic sulfonyl chlorides. The functional group itself, the sulfonyl chloride (-SO₂Cl), rose to prominence in the late 19th and early 20th centuries as a versatile handle for the funtionalization of aromatic rings.

Early methods for the preparation of benzenesulfonyl chloride, the parent compound of this class, included the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. Another established method involved the direct chlorosulfonation of benzene using chlorosulfonic acid. This latter method, in particular, laid the groundwork for the synthesis of a wide array of substituted benzenesulfonyl chlorides.

The ability to introduce a sulfonyl chloride group onto an aromatic ring opened up new avenues for synthesis. This group is a powerful electrophile, readily reacting with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters. This reactivity became the cornerstone of many synthetic strategies, particularly in the burgeoning field of medicinal chemistry.

II. The Genesis of this compound: A Plausible Synthetic Narrative

Given the established chemistry of the early 20th century, the first synthesis of this compound likely followed one of two logical pathways. The absence of a landmark paper suggests its initial preparation may have been a routine extension of existing methods, documented in laboratory notebooks rather than high-impact journals.

Pathway A: Chlorosulfonation of Methyl Benzoate

The most direct and probable route to this compound is the electrophilic aromatic substitution of methyl benzoate with chlorosulfonic acid.

Caption: Plausible synthesis of this compound via chlorosulfonation.

In this reaction, the ester group (-COOCH₃) of methyl benzoate is a deactivating but para-directing group. Therefore, the incoming chlorosulfonyl group would be directed to the position opposite the ester, yielding the desired para-substituted product. This method is efficient and utilizes readily available starting materials, making it a highly likely candidate for the initial synthesis.

Pathway B: Esterification of 4-(Chlorosulfonyl)benzoic Acid

An alternative, albeit more circuitous, route involves the initial synthesis of 4-(Chlorosulfonyl)benzoic acid followed by esterification.

Caption: Alternative multi-step synthesis of this compound.

This pathway is less direct but demonstrates the versatility of aromatic chemistry. The oxidation of the methyl group of p-toluenesulfonic acid would yield p-carboxybenzenesulfonic acid, which could then be converted to the sulfonyl chloride and subsequently esterified.

III. Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a reagent requires a thorough characterization of its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 69812-51-7 | [1] |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.66 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 72-73 °C | [3] |

| Boiling Point | 126 °C at 0.05 mmHg | [3] |

| Solubility | Reacts with water and alcohol. Soluble in many organic solvents. |

Spectroscopic Data:

Modern spectroscopic techniques provide unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic AA'BB' pattern for the aromatic protons, indicative of para-substitution, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the four unique aromatic carbons.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur.

IV. Key Applications in Modern Synthesis

The utility of this compound lies in its bifunctional nature. It possesses a reactive sulfonyl chloride and a less reactive methyl ester. This allows for selective reactions, making it a valuable building block in multi-step syntheses.

1. Synthesis of Sulfonamides:

The most common application is in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial and diuretic properties. The reaction with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide.

Experimental Protocol: General Synthesis of a N-Substituted Methyl 4-Sulfamoylbenzoate

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

2. Synthesis of Sulfonate Esters:

Reaction with alcohols in the presence of a base provides sulfonate esters. These can serve as intermediates or as final products with specific applications.

3. Intermediate in Drug Discovery and Agrochemicals:

The sulfonamide linkage is a common motif in pharmaceuticals and agrochemicals. For instance, some herbicides are synthesized using intermediates derived from related sulfonyl chlorides. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

V. Conclusion: An Enduring Legacy in Synthesis

While the precise moment of its "discovery" may be lost to the annals of chemical history, the importance of this compound is undeniable. Its synthesis is a logical extension of well-established principles of aromatic chemistry. The dual functionality of this reagent, combined with its straightforward preparation, has cemented its role as a valuable and versatile intermediate in the synthesis of a wide array of functional molecules. For the modern researcher, a deep understanding of such foundational building blocks is not merely an academic exercise but a practical necessity for the design and execution of elegant and efficient synthetic strategies.

VI. References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

Georganics. Methyl 4-[(chlorosulfonyl)methyl]benzoate. [Link]

-

PubChemLite. This compound (C8H7ClO4S). [Link]

-

Wuhan Combed Biotech. Methyl 3-(Chlorosulfonyl)benzoate. [Link]

-

ACS Publications. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

-

Chemsrc. This compound. [Link]

-

Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(Chlorosulfonyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-(chlorosulfonyl)benzoate (CAS No. 69812-51-7) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a methyl ester and a sulfonyl chloride group, making it a versatile reagent for the synthesis of sulfonamides and other derivatives with potential therapeutic applications. As a critical starting material, its unambiguous identification and purity assessment are paramount. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this molecule, blending established data with expert interpretation of expected spectral features.

This document is designed for researchers and professionals in the chemical and pharmaceutical sciences. It moves beyond a simple data repository to explain the causality behind the spectral features, providing a framework for understanding the molecule's electronic and vibrational properties.

Molecular Structure and Properties

A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇ClO₄S | [1][3] |

| Molecular Weight | 234.66 g/mol | [3] |

| CAS Number | 69812-51-7 | [1][2] |

| Physical Form | White to light yellow solid/crystal | |

| Melting Point | 70-73 °C | [2] |

| Boiling Point | 126 °C @ 0.05 mmHg |

The molecule's structure, featuring a para-substituted benzene ring, dictates a specific symmetry and electronic environment that gives rise to its characteristic spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

Data and Interpretation

The following data is reported for a spectrum acquired in DMSO-d₆.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.93 | Doublet | 2H | 8.4 | H-2, H-6 |

| 7.70 | Doublet | 2H | 8.4 | H-3, H-5 |

| 3.84 | Singlet | 3H | - | -OCH₃ |

Expert Analysis:

-

Aromatic Region: The presence of two doublets, each integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The protons labeled H-2 and H-6 are adjacent to the electron-withdrawing ester group, while H-3 and H-5 are adjacent to the even more strongly electron-withdrawing sulfonyl chloride group. Standard substituent effect tables would predict the protons closer to the sulfonyl chloride to be further downfield. However, the reported assignment places the H-2/H-6 protons downfield. This could be due to complex resonance effects or an alternative assignment. For an unambiguous assignment, a 2D NMR experiment like HMBC would be required.

-

Aliphatic Region: A single peak at 3.84 ppm integrating to 3H is the classic signature of a methyl ester group. Its singlet nature indicates no adjacent protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data and Interpretation

| Expected Shift (δ, ppm) | Predicted Carbon | Rationale |

| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~148 | C-4 (C-S) | Aromatic carbon attached to the highly deshielding sulfonyl group. |

| ~135 | C-1 (C-C=O) | Quaternary carbon attached to the ester group, deshielded. |

| ~131 | C-2, C-6 | Aromatic CH carbons adjacent to the ester group. |

| ~128 | C-3, C-5 | Aromatic CH carbons adjacent to the sulfonyl group. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Causality Behind Predictions:

-

Symmetry: Due to the molecule's symmetry, only 6 distinct carbon signals are expected: four for the aromatic ring (two quaternary, two CH), one for the carbonyl group, and one for the methyl group.

-

Substituent Effects: The electron-withdrawing nature of both the ester and sulfonyl chloride groups shifts all aromatic carbons downfield relative to benzene (128.5 ppm). The carbons directly attached to these groups (C-1 and C-4) are the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.

Experimental Protocol: FT-IR (ATR Method)

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Expected Data and Interpretation

While a published spectrum is not available, the key vibrational modes can be predicted from the known functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1725 | C=O Stretch | Ester | Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1380 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong |

| ~1280 | C-O Stretch | Ester | Strong |

| ~1180 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong |

| ~580 | S-Cl Stretch | Sulfonyl Chloride | Medium |

Expert Analysis: The IR spectrum is expected to be dominated by several strong, characteristic peaks. The sharp, intense absorption around 1725 cm⁻¹ for the ester carbonyl (C=O) and the two very strong absorptions for the symmetric and asymmetric S=O stretches (~1180 and ~1380 cm⁻¹) would be the most prominent and diagnostic features, confirming the core structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.

Experimental Protocol: GC-MS (Electron Ionization) A typical protocol involves dissolving the sample in a volatile solvent, injecting it into a gas chromatograph for separation, followed by introduction into the mass spectrometer. Ionization is commonly achieved by electron impact (EI) at 70 eV.

Expected Fragmentation and Interpretation

The molecular ion (M⁺˙) would be expected at m/z 234 (for ³⁵Cl) and 236 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

Key Fragmentation Pathways:

-

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.

-

[M]⁺˙ - ·OCH₃ → m/z 203/205

-

-

Loss of Chlorine Radical: Cleavage of the S-Cl bond.

-

[M]⁺˙ - ·Cl → m/z 199

-

-

Loss of Sulfonyl Chloride Group: Cleavage of the C-S bond.

-

[M]⁺˙ - ·SO₂Cl → m/z 135 (methyl benzoate cation)

-

-

Loss of Methyl Ester Group:

-

[M]⁺˙ - ·CO₂CH₃ → m/z 175/177 (chlorosulfonylbenzene cation)

-

Caption: Plausible EI-MS fragmentation pathways for the title compound.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. ¹H NMR confirms the para-substitution pattern and the presence of the methyl ester. While experimental ¹³C NMR, IR, and MS data are not widely disseminated in public databases, a thorough understanding of spectroscopic principles allows for the confident prediction of their key features. The expected spectra are characterized by distinct signals corresponding to the ester and sulfonyl chloride functional groups. This guide provides the foundational knowledge for researchers to acquire, interpret, and validate the spectroscopic data for this important synthetic building block, ensuring its correct identification and use in scientific research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate: Properties, Synthesis, and Applications in Chemical Research

This guide provides an in-depth exploration of Methyl 4-(Chlorosulfonyl)benzoate, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, reactivity, and strategic application, with a focus on the causal relationships that underpin sound experimental design.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound featuring a methyl ester and a highly reactive sulfonyl chloride group. This unique combination makes it an invaluable building block for introducing the 4-(methoxycarbonyl)phenylsulfonyl moiety into a wide range of molecular scaffolds. Its identity and core properties are confirmed across multiple authoritative chemical data repositories.

The compound's molecular formula is C₈H₇ClO₄S[1][2][3], and its molecular weight is approximately 234.66 g/mol [1][2][3][4][5]. These fundamental values are the bedrock of all stoichiometric calculations in its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₄S | [1][3][6] |

| Molecular Weight | 234.66 g/mol | [1][2][4] |

| CAS Number | 69812-51-7 | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 69-73 °C | [6][7] |

| Boiling Point | 126 °C @ 0.05 mmHg | [6] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4-(Methoxycarbonyl)benzenesulfonyl chloride; 4-Carbomethoxybenzenesulfonyl chloride; Methyl p-(chlorosulfonyl)benzoate | [6][8] |

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of methyl benzoate using chlorosulfonic acid. This method is favored due to the low cost of starting materials and a generally straightforward procedure.

Experimental Protocol: Synthesis via Chlorosulfonation

Scientist's Note (Expertise & Experience): The success of this synthesis hinges on strict moisture control and temperature management. Chlorosulfonic acid reacts violently with water, and the reaction is highly exothermic. Performing the addition at 0 °C prevents thermal runaway and minimizes the formation of undesired side products, such as the corresponding sulfonic acid (hydrolysis product) or disubstituted products. The final quench on ice serves a dual purpose: it safely decomposes any unreacted chlorosulfonic acid and precipitates the solid product, which has low solubility in the acidic aqueous environment.

Materials:

-

Methyl Benzoate (1.0 eq)

-

Chlorosulfonic Acid (HSO₃Cl) (4.0-5.0 eq)

-

Dichloromethane (DCM) or Chloroform (optional, as solvent)

-

Ice-water bath

-

Crushed ice

-

Deionized water

Procedure:

-

Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried to be completely anhydrous.

-

Charge the flask with methyl benzoate. If using a solvent, dissolve the methyl benzoate in DCM.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a large beaker containing a slurry of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a white or off-white solid.

-

Isolate the crude product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Dry the solid product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Application in Drug Discovery

The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group towards nucleophiles. This reaction is the foundation for creating vast libraries of sulfonamides and sulfonate esters, which are prominent motifs in pharmaceuticals.

Protocol: General Synthesis of N-Substituted Sulfonamides

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The reaction's endpoint can be clearly determined by TLC analysis, showing the consumption of the starting amine and sulfonyl chloride. The workup is designed to remove both the HCl byproduct and the catalyst (pyridine), and the final product's identity and purity can be unequivocally confirmed using standard analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (e.g., Benzylamine) (1.0-1.1 eq)

-

Pyridine or Triethylamine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried flask, dissolve the amine in anhydrous DCM.

-

Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-16 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), deionized water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by recrystallization or flash column chromatography.

Visualization: Application as a Library Scaffolding Tool

Caption: Use of this compound to generate diverse libraries.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage[1][4][7]. It may also be harmful if swallowed, inhaled, or in contact with skin[1][4].

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.

-

Handling: Avoid breathing dust[7]. Prevent contact with skin and eyes. It reacts with water, potentially releasing HCl gas, so all operations should be conducted under anhydrous conditions. Use oven-dried glassware and inert atmosphere (nitrogen or argon) for reactions[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7]. It is recommended to store under an inert atmosphere to prevent degradation from moisture[2][6].

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its confirmed molecular weight of 234.66 g/mol and formula of C₈H₇ClO₄S provide the quantitative foundation for its use. By understanding the mechanistic principles behind its synthesis and reactivity, researchers can leverage this reagent to efficiently construct diverse molecular libraries, accelerating the discovery of new therapeutics and other functional molecules. Adherence to rigorous safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

-

Title: this compound | C8H7ClO4S | CID 4738388 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CAS:69812-51-7 | ACCELPHARMTECH [accelpharmtech.com]

- 6. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]

- 7. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. parchem.com [parchem.com]

The Synthetic Cornerstone: A-Z Guide to Methyl 4-(Chlorosulfonyl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Medicinal and Agrochemical Synthesis

In the vast landscape of chemical intermediates, few compounds offer the versatile reactivity and strategic importance of Methyl 4-(Chlorosulfonyl)benzoate. While its name may not be as widely recognized as the blockbuster drugs it helps create, this bifunctional molecule is a cornerstone in the synthesis of a multitude of bioactive compounds. Its structure, featuring both a reactive sulfonyl chloride and a modifiable methyl ester on a stable benzene ring, makes it a prized building block for medicinal chemists and process development scientists. This guide provides a comprehensive overview of this compound, from its fundamental properties and nomenclature to its synthesis, reaction mechanisms, and critical applications in drug discovery and agrochemical development.

Nomenclature and Identification: A Compound of Many Names

Clarity in communication is paramount in science. This compound is known by a variety of synonyms and identifiers across different databases and suppliers. A thorough understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 69812-51-7 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₇ClO₄S | Tokyo Chemical Industry Co., Ltd. |

| Molecular Weight | 234.66 g/mol | PubChem[1] |

| Synonym | 4-Chlorosulfonylbenzoic Acid Methyl Ester | Tokyo Chemical Industry Co., Ltd. |

| Synonym | 4-(Methoxycarbonyl)benzenesulfonyl chloride | Parchem |

| Synonym | 4-Carbomethoxybenzenesulfonyl chloride | Parchem |

| Synonym | Methyl p-(chlorosulfonyl)benzoate | Parchem |

| MDL Number | MFCD00627554 | Tokyo Chemical Industry Co., Ltd. |

| EC Number | 822-349-5 | PubChem[1] |

| InChIKey | MOFQDKOKODUZPK-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties and Safety Profile

A solid understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in synthesis. It is a white to light yellow crystalline solid that is sensitive to moisture.

| Property | Value | Source |

| Melting Point | 69.0 to 73.0 °C | Tokyo Chemical Industry Co., Ltd. |

| Physical State | Solid | Tokyo Chemical Industry Co., Ltd. |

| Storage | Room temperature, under inert gas | Tokyo Chemical Industry Co., Ltd. |

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]

| Hazard Statement | Description | Source |

| H314 | Causes severe skin burns and eye damage | BLD Pharm[3] |

| H302 | Harmful if swallowed | PubChem[1] |

| H312 | Harmful in contact with skin | PubChem[1] |

| H332 | Harmful if inhaled | PubChem[1] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most common and practical laboratory synthesis of this compound involves a two-step, one-pot procedure starting from 4-(chlorosulfonyl)benzoic acid. This method is favored for its efficiency and the ready availability of the starting material.

Overall Reaction:

4-(Chlorosulfonyl)benzoic acid + Thionyl chloride → 4-(Chlorosulfonyl)benzoyl chloride 4-(Chlorosulfonyl)benzoyl chloride + Methanol → this compound

Experimental Protocol

Materials and Reagents:

-

4-(Chlorosulfonyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (or another suitable inert solvent)

-

Methanol (pre-cooled)

-

Ice-water bath

-

Standard laboratory glassware for reflux, filtration, and extraction

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid in dichloroethane.

-

Carefully add an excess of thionyl chloride to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Esterification: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator to remove excess thionyl chloride and the solvent, yielding a crude brown solid of 4-(chlorosulfonyl)benzoyl chloride.

-

Cool the resulting solid in an ice bath for 5 minutes.

-

Slowly add pre-cooled methanol to the flask with continuous stirring while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10 minutes.

-

Work-up and Purification: Add ice-cold water to the reaction mixture to precipitate the product as a white solid.

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain pure this compound.

Causality Behind Experimental Choices

-

Choice of Thionyl Chloride: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[4]

-

Use of an Inert Solvent: Dichloroethane is used as a solvent to facilitate the reaction and control the reaction temperature. It is inert under the reaction conditions.

-

Temperature Control: The initial refluxing ensures the complete formation of the acid chloride. The subsequent cooling before the addition of methanol is crucial to control the exothermic reaction between the highly reactive acid chloride and the alcohol.

-

Pre-cooled Methanol: Using pre-cooled methanol helps to moderate the initial rate of the esterification reaction, preventing potential side reactions.

-

Aqueous Work-up: The addition of ice-cold water serves two purposes: it quenches any remaining reactive species and precipitates the less water-soluble product, allowing for its easy isolation by filtration.

Mechanistic Pathway of Synthesis

The synthesis proceeds through a nucleophilic acyl substitution mechanism.

Caption: General scheme for sulfonamide formation.

Application in the Synthesis of Sulfonylurea Herbicides

This compound and its derivatives are crucial intermediates in the synthesis of sulfonylurea herbicides, a class of highly effective and selective weed control agents. For instance, a related compound, 2-chlorosulfonyl-3-methyl benzoate, is a key intermediate in the synthesis of triflusulfuron-methyl, a herbicide used for broadleaf weed control in sugar beet crops. [5]The synthesis of these herbicides typically involves the reaction of the sulfonyl chloride intermediate with a substituted amine on a heterocyclic ring system. [6]

Characterization of this compound

Confirmation of the identity and purity of synthesized this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.70 and 7.93 ppm), while the methyl protons of the ester will be a singlet further upfield (around 3.84 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. [1]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation is the loss of the methoxy group (-OCH₃) or the entire ester group. [7]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a powerful and versatile intermediate in organic synthesis. Its dual reactivity allows for the facile introduction of the sulfonamide functional group, a privileged scaffold in medicinal chemistry, and provides a handle for further molecular elaboration through the methyl ester. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage this important building block in the creation of novel and impactful molecules.

References

Sources

- 1. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 6. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 7. pharmacy180.com [pharmacy180.com]

Direct chlorosulfonation of methyl benzoate mechanism

An In-depth Technical Guide to the Direct Chlorosulfonation of Methyl Benzoate

This guide provides a comprehensive technical overview of the direct chlorosulfonation of methyl benzoate, a key reaction for synthesizing valuable chemical intermediates. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol based on established laboratory procedures for electrophilic aromatic substitution, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Introduction: Significance of the Reaction

The direct chlorosulfonation of methyl benzoate is an important electrophilic aromatic substitution (EAS) reaction that introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The primary product, methyl 3-(chlorosulfonyl)benzoate, is a versatile intermediate. Its two distinct functional groups—the reactive sulfonyl chloride and the ester—allow for sequential, selective modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Understanding the nuances of its synthesis is crucial for efficient and safe laboratory and industrial production.

Part 1: The Core Reaction Mechanism

The chlorosulfonation of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction on a deactivated aromatic system. The outcome is governed by the electronic properties of the methyl ester substituent.

Pillar 1: Generation of the Electrophile

Unlike many other EAS reactions that require a separate catalyst, chlorosulfonation generates its own potent electrophile. Chlorosulfonic acid (ClSO₃H) undergoes self-protonation and subsequent dissociation to form the highly electrophilic chlorosulfonium cation (SO₂Cl⁺).[1][2] This equilibrium, while complex, is the critical first step that provides the reactive species for the aromatic attack.

2 ClSO₃H ⇌ SO₂Cl⁺ + SO₃Cl⁻ + H₂O

Pillar 2: The Directing Effect of the Methyl Ester Group

The methyl ester (-COOCH₃) group is a moderately deactivating substituent. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself.[3][4]

Crucially, this deactivating effect is not uniform across all positions of the ring. The ortho and para positions are significantly more deactivated than the meta position. This can be understood by examining the resonance structures of the sigma complex (or arenium ion) intermediate that would be formed upon attack at each position.

-

Ortho and Para Attack: If the electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly unstable and energetically unfavorable arrangement.

-

Meta Attack: Attack at the meta position ensures that the positive charge in the sigma complex is never placed on the carbon atom bearing the ester group.[5][6] While all intermediates are destabilized by the withdrawing group, the meta intermediate is the "least unstable" and is therefore the kinetically favored pathway.

Consequently, the methyl ester group is a meta-director in electrophilic aromatic substitution.[3]

Pillar 3: The Mechanistic Pathway

The complete mechanism proceeds in three key steps:

-

Generation of Electrophile: As described above, chlorosulfonic acid self-ionizes to produce the SO₂Cl⁺ electrophile.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the methyl benzoate ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This attack occurs preferentially at the meta position to form a resonance-stabilized carbocation intermediate (the sigma complex).

-

Deprotonation and Aromaticity Restoration: A base (such as the chlorosulfate anion, SO₃Cl⁻) removes the proton from the carbon atom where the electrophile has attached. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, methyl 3-(chlorosulfonyl)benzoate.

Mechanistic Pathway Diagram

Caption: The three-step mechanism for the direct chlorosulfonation of methyl benzoate.

Part 2: Field-Proven Experimental Protocol

While direct protocols for this specific reaction are not abundant in literature, a reliable procedure can be adapted from well-established methods for similar electrophilic aromatic substitutions on deactivated substrates, such as the nitration of methyl benzoate.[7] The following protocol emphasizes safety and control over this highly exothermic and hazardous reaction.

Mandatory Safety Precautions

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. This reaction must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber), is mandatory. Ensure an emergency quench bath (ice/water) and appropriate neutralizing agents are readily accessible.

Reagents and Equipment

-

Methyl Benzoate (high purity)

-

Chlorosulfonic Acid

-

Crushed Ice and Deionized Water

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice-water bath

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Step-by-Step Methodology

-

Reaction Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in a large ice-water bath. Equip the flask with an addition funnel, ensuring the setup is securely clamped within a fume hood.

-

Reagent Charging: Carefully measure 4.0 molar equivalents of chlorosulfonic acid and add it to the reaction flask. Begin stirring and allow the acid to cool to 0-5 °C.

-

Substrate Addition (Critical Step): Measure 1.0 molar equivalent of methyl benzoate and add it to the addition funnel. Add the methyl benzoate dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Causality: The slow, dropwise addition is essential to control the highly exothermic reaction. Maintaining a low temperature (below 10 °C) is critical to prevent the formation of unwanted byproducts and ensure reaction safety.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation: Prepare a large beaker containing a substantial amount of crushed ice (approx. 10 parts ice to 1 part reaction mixture by volume). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the solid organic product, which is insoluble in water. This must be done slowly to manage the violent reaction between the acid and water.

-

Product Filtration: Allow the ice to melt completely. Collect the solid white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Drying and Purification: Press the solid as dry as possible on the filter. The product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture, to yield a colorless crystalline solid.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of methyl 3-(chlorosulfonyl)benzoate.

Part 3: Quantitative Data and Parameter Control

The success of this synthesis relies on the careful control of key experimental variables.

| Parameter | Recommended Value | Rationale & Field Insights |

| Stoichiometry | ~4:1 (ClSO₃H : Methyl Benzoate) | An excess of chlorosulfonic acid is used to act as both the reagent and the solvent, ensuring the reaction mixture remains fluid and driving the reaction to completion.[8] |

| Reaction Temperature | 0–10 °C during addition | This is the most critical parameter. The reaction is highly exothermic. Insufficient cooling can lead to a runaway reaction and the formation of undesired sulfone byproducts. |

| Addition Time | 60–90 minutes | A slow addition rate is paramount for temperature control and safety. A faster addition risks localized overheating. |

| Work-up Procedure | Quenching on a large excess of ice | The violent, exothermic hydrolysis of chlorosulfonic acid must be managed. Using a large volume of ice absorbs the heat generated, keeping the quench mixture cold and minimizing decomposition of the product. |

References

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? [Online]. Available at: [Link]

-

Industrial & Engineering Chemistry Research. Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. [Online]. ACS Publications. Available at: [Link]

-

GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Online]. Available at: [Link]

-

Reddit. (2020). Can someone explain me properly the mechanism of chlorosulfonation? [Online]. r/OrganicChemistry. Available at: [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Online]. Available at: [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry.

- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. [Online].

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online]. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online]. Available at: [Link]

-

YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online]. Available at: [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Online]. Available at: [Link]

- Google Patents. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds. [Online].

-

ResearchGate. (2008). Chlorosulfonation of N-Arylmaleimides. [Online]. Available at: [Link]

- Google Patents. (2004). US20040242932A1 - Aromatic sulfonation reactions. [Online].

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. [Online].

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Online]. Available at: [Link]

-

ResearchGate. (2019). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. [Online]. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. api.pageplace.de [api.pageplace.de]

Methodological & Application

The Strategic Use of Methyl 4-(Chlorosulfonyl)benzoate in the Synthesis of Novel Sulfonamides: A Guide for Researchers

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this remarkably versatile moiety has been incorporated into a vast array of therapeutic agents.[1] Sulfonamides exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[2] Their continued prevalence in drug discovery is a testament to their favorable pharmacokinetic properties and their ability to effectively interact with a wide range of biological targets.